molecular formula C6H5ClO2 B2620182 2-Chloro-1-(furan-2-yl)ethan-1-one CAS No. 55984-17-3

2-Chloro-1-(furan-2-yl)ethan-1-one

Cat. No.: B2620182
CAS No.: 55984-17-3
M. Wt: 144.55
InChI Key: IUFPPSVVHJDWAL-UHFFFAOYSA-N
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Description

2-Chloro-1-(furan-2-yl)ethan-1-one (CAS 55984-17-3) is a high-purity organic compound with the molecular formula C₆H₅ClO₂ and a molecular weight of 144.56 g/mol. Its structure features a reactive α-chloro ketone group adjacent to a furan ring, making it a versatile electrophilic building block for chemical synthesis . This compound serves as a critical precursor in the synthesis of enantiomerically pure chiral alcohols, which are valuable intermediates in pharmaceutical development. Research indicates that reduced forms of its analog, 1-(furan-2-yl)ethanone, such as (R)-1-(furan-2-yl)ethanol, are important precursors for bioactive natural products like synargentolides, which exhibit antifungal, antibiotic, and cytotoxic properties, as well as for piperidine alkaloids . The reactivity of the α-chloro ketone group also makes it a useful scaffold for constructing more complex heterocyclic systems, as demonstrated in the structure of related pyrazolyl derivatives . As a specialist chemical, it is essential for applications in asymmetric synthesis, medicinal chemistry, and method development in organic chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(furan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFPPSVVHJDWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Significance As a Synthetic Precursor

The historical context of 2-chloro-1-(furan-2-yl)ethan-1-one is intrinsically linked to the development of Friedel-Crafts acylation and the chemistry of furan (B31954). The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of furan with chloroacetyl chloride. niscpr.res.instackexchange.com This reaction, however, is not without its challenges. The furan ring is sensitive to the strong Lewis acids, such as aluminum chloride (AlCl₃), that are traditionally used as catalysts in Friedel-Crafts reactions, often leading to polymerization and low yields. stackexchange.com Consequently, milder catalysts like boron trifluoride-etherate or iron-modified montmorillonite (B579905) K10 have been explored to facilitate the acylation of sensitive aromatic rings. niscpr.res.instackexchange.comgoogle.com

The primary significance of this compound in organic synthesis lies in its role as a versatile bifunctional electrophile. As an α-haloketone, it is a key starting material for the synthesis of a variety of heterocyclic systems, which are prevalent in pharmaceuticals and materials science. niscpr.res.innih.gov Its ability to react with various nucleophiles makes it a fundamental building block in multicomponent reactions, enabling the efficient construction of complex molecules in a single step.

Structural Features and Reactive Sites in Organic Transformations

The structure of 2-chloro-1-(furan-2-yl)ethan-1-one, with the chemical formula C₆H₅ClO₂, is characterized by a furan (B31954) ring attached to a chloroacetyl group. uni.lunih.gov This arrangement provides several reactive sites that can be exploited in organic transformations.

Structural Component Reactive Site Type of Reactivity
Carbonyl Group (C=O)Carbonyl CarbonElectrophilic; susceptible to attack by nucleophiles.
α-CarbonProtons adjacent to the carbonylAcidic; can be removed by a base to form an enolate.
Chloromethyl Group (-CH₂Cl)Carbon bonded to chlorineElectrophilic; site for nucleophilic substitution (S_N2) reactions. quizlet.com
Furan RingC5 positionNucleophilic; can undergo electrophilic aromatic substitution. Can also act as a diene in Diels-Alder reactions.

The carbonyl group's electrophilic carbon is a prime target for nucleophiles. The protons on the carbon adjacent to the carbonyl group (the α-protons) are acidic and can be abstracted by a base to form an enolate intermediate. The carbon atom bonded to the chlorine atom is highly susceptible to nucleophilic substitution, a common reaction pathway for α-haloketones. nih.gov Furthermore, the furan ring itself is an electron-rich aromatic system that can undergo electrophilic substitution, typically at the 5-position.

Overview of Scholarly Research Trajectories

Established Synthetic Routes to this compound

Traditional synthesis of this compound relies on two primary strategies: the direct acylation of a furan (B31954) precursor or the halogenation of a pre-formed furan-2-yl ketone.

Acylation of Furan-2-yl Derivatives with Haloacyl Chlorides

The Friedel-Crafts acylation is a cornerstone method for attaching an acyl group to an aromatic ring, and it is readily applied to the synthesis of furan-based ketones. In this approach, furan is reacted directly with a haloacyl chloride, such as chloroacetyl chloride, in the presence of a Lewis acid catalyst.

The reaction typically proceeds as follows: Furan, an electron-rich heterocycle, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride, which is activated by the Lewis acid catalyst (e.g., aluminum chloride). This process forges the key carbon-carbon bond, yielding the target α-chloroketone. A similar industrial synthesis involves the Friedel-Crafts acylation of furan with acetic anhydride (B1165640) to produce 2-acetylfuran, demonstrating the viability of this method on the furan ring system. wikipedia.org A well-documented procedure for a related compound involves adding chloroacetyl chloride to a suspension of anhydrous aluminum chloride in a solvent like nitrobenzene (B124822) at low temperatures, followed by the addition of the aromatic substrate. After the reaction period, the mixture is hydrolyzed to yield the final product.

Table 1: Key Reagents in Friedel-Crafts Acylation for this compound

RoleCompound NameFormula
Aromatic SubstrateFuranC₄H₄O
Acylating AgentChloroacetyl chlorideC₂H₂Cl₂O
CatalystAluminum chlorideAlCl₃

Halogenation Approaches for α-Position Activation of Furan-2-yl Ketones

An alternative and common route to α-haloketones is the direct halogenation of a corresponding ketone precursor. mdpi.comwikipedia.org For the synthesis of this compound, the starting material would be 1-(furan-2-yl)ethan-1-one, also known as 2-acetylfuran. This reaction selectively introduces a halogen atom at the α-position (the carbon adjacent to the carbonyl group).

The reaction can be performed under either acidic or basic conditions using an elemental halogen like chlorine (Cl₂) or other chlorinating agents such as N-chlorosuccinimide (NCS). nih.govyoutube.com Under acidic conditions, the ketone is first protonated, which facilitates the formation of an enol intermediate. youtube.com This nucleophilic enol then attacks the electrophilic halogen, resulting in the α-halogenated ketone. youtube.comnih.gov A key advantage of acid-catalyzed halogenation is that it typically results in monosubstitution, as the introduction of the electron-withdrawing halogen deactivates the product towards further reaction. youtube.com

Table 2: Comparison of Common Halogenating Agents for α-Halogenation of Ketones

Halogenating AgentFormulaTypical ConditionsNotes
Elemental ChlorineCl₂Acidic or BasicDirect and effective, but can be hazardous to handle.
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂Radical initiator or acid/baseSafer and easier to handle solid reagent, but produces stoichiometric by-products. nih.govrsc.org
Sulfuryl chlorideSO₂Cl₂Radical initiator or Lewis acidOften used for selective chlorination.

Novel and Green Synthesis Strategies for this compound and Related Compounds

In response to the growing need for sustainable chemical processes, research has focused on developing novel synthetic methods that are safer, more efficient, and environmentally benign.

Catalytic Methods in Synthetic Procedures

Modern catalytic methods aim to improve upon the limitations of traditional syntheses. For halogenations, catalytic approaches can offer milder reaction conditions and enhanced selectivity. For instance, oxidative halogenation using simple halide salts (e.g., KCl) as the halogen source is a promising green alternative. rsc.org This transformation can be catalyzed by vanadium or molybdenum complexes, which use a clean oxidant like hydrogen peroxide (H₂O₂). rsc.org The only byproduct in such a system is water, representing a significant improvement in atom economy and waste reduction. rsc.org

A truly innovative and sustainable approach is the use of mechanochemistry. acs.org Recent studies have shown that piezoelectric materials like BaTiO₃ can be activated by ball milling to drive the halogenation of aryl diazonium salts without the need for a metal catalyst and with minimal solvent. acs.org This mechanoredox system is scalable and the piezoelectric material can be recycled, highlighting a transformative pathway for sustainable halide synthesis. acs.org

Sustainable Solvent Applications in Related Halogenation Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process. nih.gov Traditional halogenation reactions often employ hazardous solvents like nitrobenzene or chlorinated hydrocarbons (e.g., dichloromethane), which pose significant health and environmental risks. nih.gov

Green chemistry promotes the replacement of these volatile organic compounds with sustainable alternatives. nih.govorientjchem.org Water is an ideal green solvent due to its abundance, non-toxicity, and safety. orientjchem.org Oxidative halogenation reactions using hydrogen peroxide as the oxidant are particularly well-suited to aqueous media. rsc.org Other green solvents gaining traction include bio-based options like ethyl lactate (B86563) and glycerol, as well as dimethyl carbonate (DMC), which is non-toxic and biodegradable. orientjchem.org The development of processes that can operate in these benign media is a key goal in the sustainable synthesis of α-haloketones and related compounds.

Table 3: Comparison of Traditional vs. Sustainable Solvents in Chemical Synthesis

Solvent TypeExamplesAdvantagesDisadvantages
Traditional Nitrobenzene, Dichloromethane, Carbon tetrachlorideHigh solvency for many organic reagents.Toxic, often carcinogenic, environmentally persistent, high disposal costs. nih.gov
Sustainable Water, Ethanol, Ethyl lactate, Dimethyl Carbonate (DMC)Low toxicity, biodegradable, often renewable, safer to handle. orientjchem.orgMay have lower solvency for nonpolar substrates, potentially requiring process optimization.

Biocatalytic Pathways for Analogous Halogenated Ethanones

Nature has evolved highly efficient and selective enzymes for halogenation, offering a powerful tool for green chemistry. nih.gov Biocatalytic halogenation occurs under mild conditions (ambient temperature and neutral pH) in aqueous environments, avoiding the use of harsh reagents and hazardous solvents. nih.govnih.gov

Two major classes of enzymes are particularly relevant:

Haloperoxidases (HPOs): This family of enzymes, which includes chloroperoxidases (CPOs), uses hydrogen peroxide to oxidize a halide ion (e.g., Cl⁻) to an electrophilic "X⁺" species (likely hypohalous acid). nih.govrsc.org This reactive intermediate then halogenates the substrate. rsc.org While effective, the halogenating species is often released from the enzyme, which can sometimes lead to lower selectivity. nih.gov

Flavin-dependent Halogenases (FDHs): These enzymes are highly regarded for their remarkable site- and regio-selectivity. researchgate.net They utilize flavin, O₂, and a halide ion to generate a potent halogenating agent within a confined active site. dtu.dk The enzyme then precisely positions the substrate for selective halogenation. researchgate.net This makes FDHs particularly attractive for the synthesis of complex molecules where specific halogen placement is crucial. researchgate.net

The use of these biocatalysts represents a frontier in the synthesis of halogenated compounds, promising highly selective transformations with minimal environmental impact. nih.gov

Table 4: Overview of Halogenating Enzyme Classes

Enzyme ClassCofactor(s) / Co-substrate(s)Halogen SourceOxidantKey Characteristics
Heme-dependent HaloperoxidasesHeme (Iron)Cl⁻, Br⁻, I⁻H₂O₂Can catalyze halogenation but may be susceptible to oxidative damage. nih.govrsc.org
Vanadium-dependent Haloperoxidases (V-HPOs)VanadateBr⁻, I⁻H₂O₂More robust than heme-dependent counterparts; stable at higher temperatures and in organic co-solvents. rsc.org
Flavin-dependent Halogenases (FDHs)FAD, NAD(P)HCl⁻, Br⁻O₂Exhibit high regio- and stereo-selectivity by controlling the reaction within the active site. researchgate.netfrontiersin.org

Nucleophilic Substitution Reactions Involving the α-Chlorine

The chlorine atom at the α-position to the carbonyl group is a good leaving group, making the adjacent carbon susceptible to attack by nucleophiles. This is a common reaction pathway for α-haloketones. nih.gov

The electrophilic α-carbon readily undergoes substitution reactions with a variety of heteroatom nucleophiles. These reactions are fundamental in creating new carbon-heteroatom bonds and are widely used in the synthesis of more complex molecules. For instance, reactions with amines, alcohols, and thiols lead to the formation of α-amino ketones, α-alkoxy ketones, and α-thio ketones, respectively. These reactions typically proceed via an SN2 mechanism.

A general representation of this reaction is as follows:

C₆H₅ClO₂ + Nu⁻ → C₆H₅NuO₂ + Cl⁻

Where Nu⁻ represents a heteroatom nucleophile.

Nucleophile (Nu⁻)Product
R-NH₂ (Amine)2-(Alkylamino)-1-(furan-2-yl)ethan-1-one
R-OH (Alcohol)2-Alkoxy-1-(furan-2-yl)ethan-1-one
R-SH (Thiol)2-(Alkylthio)-1-(furan-2-yl)ethan-1-one

This table provides illustrative examples of nucleophilic substitution reactions.

Transformations of the Carbonyl Group

The carbonyl group in this compound is also a reactive site. It can undergo nucleophilic addition reactions, although these are often in competition with substitution at the α-carbon. A key transformation is the reduction of the carbonyl group to a secondary alcohol, 1-(furan-2-yl)-2-chloroethanol. This reduction can be achieved using various reducing agents, such as sodium borohydride. The resulting chlorohydrin is a valuable intermediate for further synthetic manipulations.

ReagentProduct
Sodium Borohydride (NaBH₄)1-(Furan-2-yl)-2-chloroethanol
Lithium Aluminum Hydride (LiAlH₄)1-(Furan-2-yl)ethanol (reduction of both carbonyl and C-Cl bond)

This table illustrates common carbonyl group transformations.

Rearrangement Reactions and Ring Expansions of Furan Derivatives

Furan derivatives, particularly those with functionalized side chains, are known to undergo various rearrangement and ring-expansion reactions, often leading to the formation of six-membered heterocyclic systems.

While this compound itself does not directly undergo the Achmatowicz rearrangement, its corresponding alcohol derivative, 1-(furan-2-yl)ethanol, is a substrate for this powerful transformation. bldpharm.com The Achmatowicz reaction is an oxidative ring expansion of a furfuryl alcohol to a dihydropyranone. wikipedia.orgnih.gov This reaction is a cornerstone in the synthesis of monosaccharides and other biologically active molecules. acs.org The process typically involves the oxidation of the furan ring, followed by an intramolecular rearrangement. wikipedia.orgnih.gov

The general scheme for the Achmatowicz rearrangement is:

Furfuryl alcohol → 2,5-dimethoxy-2,5-dihydrofuran (B146672) → Dihydropyranone

This transformation highlights the synthetic potential of furan-containing molecules to be converted into different heterocyclic systems. acs.org

Beyond the well-established Achmatowicz rearrangement, the furan nucleus in derivatives of this compound can participate in other skeletal rearrangements. For instance, under specific conditions, palladium-catalyzed intramolecular arylations of related (ortho-bromophenyl)furan-2-yl-methanones can lead to the formation of furan-derived fluorenones. rsc.org These types of reactions demonstrate the versatility of the furan ring in constructing complex polycyclic aromatic systems. The specific reaction pathways are often dependent on the catalyst, base, and ligand system employed, allowing for selective access to different structural motifs. rsc.org

Cycloaddition Reactions and Heterocycle Formation

The reactivity of this compound extends to its participation in cycloaddition reactions and its use as a building block for the synthesis of various heterocyclic systems. The presence of the furan ring, a diene system, and the reactive α-chloro ketone functionality allows for a range of transformations.

[3+2] Cycloaddition Analogies in Related Furan Chemistry

While specific examples of this compound undergoing [3+2] cycloaddition reactions are not extensively documented in readily available literature, the principles of such reactions can be understood through analogies with other furan derivatives. The furan ring can act as a 2π component in cycloaddition reactions.

In a relevant example of furan chemistry, a base-catalyzed [3+2] cycloaddition reaction of propargylamines and aldehydes has been developed for the synthesis of substituted furans. mdpi.com In this process, propargylamines serve as allenyl anion equivalents, which then participate in the cycloaddition. mdpi.com This highlights the capability of the furan scaffold to engage in such cycloaddition pathways.

Furthermore, the electronic nature of the furan ring in this compound is influenced by the electron-withdrawing chloroacetyl group. This substituent can affect the HOMO-LUMO energy gap, a critical factor in cycloaddition reactions. organic-chemistry.orgnih.gov Generally, furan derivatives can participate in Diels-Alder [4+2] cycloadditions, and the principles governing these reactions can be extended to other cycloaddition modes. organic-chemistry.orgnih.gov For instance, the reaction of furans with dienophiles is a well-established method for creating oxabicyclic compounds. nih.gov The stereoselectivity of these reactions is often dictated by kinetic versus thermodynamic control, with the endo product being the kinetic product and the exo product being the more thermodynamically stable one. nih.gov

Quantum mechanical calculations on the cycloaddition reaction between 2-methylfuran (B129897) and a masked o-benzoquinone have shown that the reaction can proceed through a polar stepwise mechanism, where the furan ring acts as a nucleophile. mdpi.com This suggests that the furan moiety in this compound could potentially react with suitable electrophilic partners in a stepwise cycloaddition.

Condensation Reactions with Nitrogen-Containing Heterocycles

The α-haloketone functionality in this compound is a key reactive site for condensation reactions, particularly with nucleophiles containing nitrogen, to form a variety of heterocyclic compounds. mdpi.com This approach is a cornerstone in heterocyclic synthesis.

A classic and widely used method is the Hantzsch thiazole synthesis , which involves the reaction of an α-haloketone with a thioamide to produce a thiazole ring. synarchive.com In the context of this compound, this reaction would proceed by nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the chlorine atom, followed by cyclization and dehydration to form the thiazole ring. This method is highly versatile and can be used to synthesize a wide array of substituted thiazoles. organic-chemistry.org

ReactantsProductReaction TypeReference
α-Haloketone, ThioamideThiazoleHantzsch Thiazole Synthesis synarchive.com

Research has demonstrated the successful synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines through the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave irradiation. nih.gov This highlights the utility of α-chloro ketones in constructing complex heterocyclic systems.

Furthermore, α-haloketones are pivotal precursors for the synthesis of imidazo[1,2-a]pyrimidines, a class of compounds with significant biological activity. nih.govresearchgate.netdergipark.org.tr The synthesis typically involves the reaction of an α-haloketone with a 2-aminopyrimidine (B69317) derivative. The initial step is the alkylation of the endocyclic nitrogen of the aminopyrimidine by the α-haloketone, followed by intramolecular cyclization to form the fused imidazole (B134444) ring.

ReactantsProductReaction TypeReference
α-Haloketone, 2-AminopyrimidineImidazo[1,2-a]pyrimidineHeterocycle Condensation nih.govresearchgate.net

The versatility of α-haloketones in heterocyclic synthesis is further exemplified by their reactions with various binucleophiles. For instance, reaction with 1,2-phenylenediamine can lead to the formation of quinoxalines. mdpi.com The general reactivity pattern involves nucleophilic substitution of the halide followed by cyclization.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloro 1 Furan 2 Yl Ethan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structural Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Chloro-1-(furan-2-yl)ethan-1-one and its derivatives. Both ¹H and ¹³C NMR provide invaluable information regarding the molecular framework, electronic environment of the nuclei, and the connectivity of atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the chloromethyl group. The protons on the furan ring typically appear as multiplets in the aromatic region, with their specific chemical shifts and coupling patterns being indicative of their positions relative to the carbonyl group and the oxygen heteroatom. The methylene (B1212753) protons of the chloromethyl group would present as a singlet, shifted downfield due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom.

In derivatives of this compound, such as 1-(furan-2-yl)ethan-1-ol, the introduction of a hydroxyl group and the removal of the chlorine atom lead to significant changes in the ¹H NMR spectrum. For instance, in 1-(furan-2-yl)ethan-1-ol, the spectrum reveals a doublet for the methyl protons, a quartet for the methine proton, and distinct multiplets for the furan ring protons. stackexchange.com Specifically, the peaks have been reported at 7.36 ppm (dd, J = 1.9, 0.9 Hz, 1H), 6.31 ppm (dd, J = 3.3, 1.9 Hz, 1H), and 6.22 ppm (dt, J = 3.2, 0.9 Hz, 1H) for the furan protons, 4.87 ppm (q, J = 6.6 Hz, 1H) for the CH proton, and 1.53 ppm (d, J = 6.6 Hz, 4H) for the methyl protons. stackexchange.com

The ¹³C NMR spectrum of this compound provides complementary information. The carbonyl carbon is typically observed at a characteristic downfield chemical shift. The carbons of the furan ring will have distinct signals, and the carbon of the chloromethyl group will also be readily identifiable. For the related compound, 2-bromo-1-(furan-2-yl)ethanone, the ¹³C NMR chemical shifts have been reported as δ 180.3, 150.3, 127.3, 119.1, 112.8, and 30.0. rsc.org In another example, hept-6-en-1-yl furan-2-carboxylate, the carbon signals for the furan ring and olefinic portion are observed at δ 158.82, 146.17, 144.84, 138.65, 117.69, 114.51, and 111.76. mdpi.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the proton and carbon signals unequivocally, especially in more complex derivatives. stackexchange.comresearchgate.net These experiments reveal the coupling relationships between protons and the direct correlation between protons and the carbons to which they are attached.

Table 1: ¹H NMR Data for 1-(Furan-2-yl)ethan-1-ol

Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.36 dd 1.9, 0.9 Furan H
6.31 dd 3.3, 1.9 Furan H
6.22 dt 3.2, 0.9 Furan H
4.87 q 6.6 CH
1.53 d 6.6 CH₃

Data from Chemistry Stack Exchange. stackexchange.com

Table 2: ¹³C NMR Data for 2-Bromo-1-(furan-2-yl)ethanone

Chemical Shift (ppm)
180.3
150.3
127.3
119.1
112.8
30.0

Data from Supporting Information of a scientific article. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Mechanistic Insights and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the functional group analysis and for gaining mechanistic insights into reactions involving this compound and its derivatives.

The FT-IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1700 cm⁻¹. For instance, the C=O stretching vibration in 2-furoyl chloride has been reported in this range. researchgate.net The presence of the furan ring gives rise to characteristic bands for C-H stretching, C=C stretching, and ring breathing vibrations. researchgate.netglobalresearchonline.net The C-Cl stretching vibration of the chloromethyl group is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

In a study of furan and its derivatives, the ring C-C symmetric and asymmetric stretching vibrations were observed in the range of 1414-1033 cm⁻¹. globalresearchonline.net The C=C stretching vibrations were also identified. globalresearchonline.net For furan itself, which has C2V symmetry, 21 fundamental vibrations are predicted. globalresearchonline.net

The FT-IR spectrum of a derivative, 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene) oxazol-5-one, showed a strong absorption band at 1775 cm⁻¹ characteristic of the carbonyl group of the lactone ring. nih.gov In another example, the IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone, the C=N stretching band was observed, which shifted upon complexation with metal ions, indicating coordination. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. The C=O and C=C stretching vibrations are also observable in the Raman spectrum. Raman spectroscopy can be particularly useful for studying reactions in aqueous media due to the weak scattering of water. A theoretical and spectroscopic study of furfuryl alcohol utilized Raman spectroscopy to investigate its vibrational properties. nih.gov

By comparing the vibrational spectra of reactants, intermediates, and products, mechanistic insights into reactions involving this compound can be obtained. For example, changes in the position and intensity of the C=O and C-Cl bands can provide evidence for nucleophilic attack at the carbonyl carbon or the α-carbon.

Table 3: Characteristic FT-IR Frequencies for Furan Derivatives

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹) Reference
C=O Stretching 1775 nih.gov
C=C Stretching 1509 researchgate.net
C-H (furan ring) Stretching 3125 researchgate.net
C-O-C (furan ring) Stretching 1040, 1334 researchgate.net

Data compiled from multiple sources.

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. It is also instrumental in confirming the success of derivatization reactions. spectroscopyonline.com

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak will also be observed. docbrown.info Common fragmentation pathways for α-haloketones include the loss of the halogen atom and α-cleavage. miamioh.edu For this compound, this would lead to fragments corresponding to the loss of a chlorine radical and the formation of a furoyl cation. The fragmentation of the furan ring itself can also contribute to the mass spectrum. imreblank.ch

For instance, in the mass spectrum of 1-(2-furanyl)ethanone, prominent peaks are observed at m/z values corresponding to the molecular ion and fragments resulting from the loss of methyl and carbonyl groups. nist.gov

Derivatization is often employed to enhance the volatility or ionization efficiency of analytes for MS analysis. jfda-online.comsigmaaldrich.com For example, the derivatization of amines with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) can improve their detection by MALDI imaging mass spectrometry. nih.gov Mass spectrometry is then used to confirm that the derivatization reaction has occurred by observing the expected mass shift in the resulting product. spectroscopyonline.com Tandem mass spectrometry (MS/MS) can further confirm the identity of the derivatized compound by analyzing its fragmentation pattern. nih.gov This technique is particularly useful for distinguishing between isobaric compounds. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further aiding in structural elucidation.

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 145.00508 124.9
[M+Na]⁺ 166.98702 134.3
[M-H]⁻ 142.99052 129.3
[M+NH₄]⁺ 162.03162 147.5
[M+K]⁺ 182.96096 133.0

Data from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of this compound and its derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation.

The crystal structure of an α-haloketone reveals the relative orientation of the carbonyl group and the halogen atom. The preferred conformation is often a cisoid arrangement where the halogen and carbonyl group are in the same plane. wikipedia.org This conformation is influenced by a balance of steric and electronic effects.

Furthermore, X-ray crystallography elucidates the nature and geometry of intermolecular interactions within the crystal lattice. These interactions, which can include hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in determining the packing of molecules in the solid state. researchgate.net For instance, in the crystal structure of a derivative, the presence of intermolecular hydrogen bonding can be identified. researchgate.net

In the context of this compound derivatives, X-ray crystallography can confirm the stereochemistry of newly formed chiral centers and provide insights into the conformational preferences of the molecule. The study of co-crystals of α-haloketones with other molecules can reveal the nature of non-covalent interactions, such as halogen bonding, which can compete with or complement hydrogen bonding. researchgate.net

The structural information obtained from X-ray crystallography is invaluable for understanding the reactivity of these compounds. For example, the accessibility of the electrophilic sites—the carbonyl carbon and the α-carbon—can be visualized, providing a structural basis for their observed chemical behavior.

Computational and Theoretical Chemistry of 2 Chloro 1 Furan 2 Yl Ethan 1 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT studies are a cornerstone of modern computational chemistry, providing deep insights into molecular properties. For 2-Chloro-1-(furan-2-yl)ethan-1-one, such studies would be crucial for understanding its stability, reactivity, and spectroscopic signature. However, specific DFT investigations on this compound are not available in the current body of scientific literature.

Molecular Orbital Analysis and Frontier Orbitals

An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting a molecule's chemical reactivity. The energy and localization of these orbitals indicate where the molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, this analysis would pinpoint the most reactive sites, but specific calculations are not documented.

Molecular Electrostatic Potential (MEP) Mapping for Site Selectivity

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. This tool is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding intermolecular interactions. An MEP map for this compound would visually guide predictions of its reactive behavior, though no such published map has been found.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations using methods like DFT are used to predict a molecule's infrared (IR) and Raman spectra. By correlating calculated frequencies with experimental spectra, researchers can confirm molecular structures and assign specific vibrational modes to observed spectral bands. While experimental spectra for furan (B31954) derivatives may be available, a detailed theoretical vibrational analysis for this compound has not been reported.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction pathways and understand the factors controlling reaction rates. Elucidating the reaction pathways for this compound, for instance in nucleophilic substitution reactions, would require specific computational studies that are currently absent from the literature.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

The way molecules interact with each other in the solid state or in solution is governed by intermolecular forces. For this compound, potential interactions could include hydrogen bonding (if interacting with protic solvents or other molecules with H-bond donors) and halogen bonding, where the chlorine atom acts as an electrophilic region. Analysis of the crystal structure of related compounds often reveals such interactions, but a specific computational or crystallographic study detailing these for the title compound is unavailable.

Conformation Analysis and Energetic Profiles

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Conformational analysis involves calculating the relative energies of these different conformers to determine the most stable structures and the energy barriers to rotation. For this compound, rotation around the single bonds connecting the furan ring, the carbonyl group, and the chloromethyl group would lead to various conformers. A detailed energetic profile of these conformations has yet to be computationally determined and published.

2 Chloro 1 Furan 2 Yl Ethan 1 One As a Key Synthon in Complex Organic Synthesis

Precursor for Furan-Fused Heterocycles and Polycycles

The unique structural attributes of 2-chloro-1-(furan-2-yl)ethan-1-one make it an ideal precursor for the synthesis of a variety of furan-fused heterocyclic and polycyclic systems. The furan (B31954) ring itself can participate in cycloaddition reactions, while the α-chloro ketone functionality provides a reactive handle for the introduction of other cyclic structures.

Synthesis of Pyranone Derivatives from Furan-Based Precursors

While direct synthesis of pyranone derivatives from this compound is not extensively documented, the furan nucleus is a well-established precursor for pyranone systems. One common strategy involves the oxidative dearomatization of furan derivatives to yield butenolides, which can then undergo further transformations to pyranones. For instance, the oxidation of furans can lead to the formation of 2-ene-1,4-dicarbonyl compounds, which are key intermediates in the Paal-Knorr synthesis of furans and can also be envisioned to cyclize into pyranone structures under specific conditions.

Furthermore, pyran-2-one derivatives are recognized as powerful building blocks for the construction of a wide range of heterocyclic compounds. imist.ma The reactivity of the pyran-2-one ring allows for its use in cycloaddition reactions and as a scaffold for further functionalization, leading to the formation of fused heterocyclic systems.

Applications in Pyrazoline Synthesis

This compound serves as a valuable precursor for the synthesis of pyrazolines, a class of five-membered nitrogen-containing heterocycles with diverse biological activities. The most common route to pyrazolines involves the cyclocondensation of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives.

The synthesis of the required furan-based chalcones can be achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction of an aryl methyl ketone with an aromatic aldehyde. In this context, 2-acetylfuran, which can be conceptually derived from this compound, is a common starting material. The resulting chalcones, possessing a reactive α,β-unsaturated keto group, readily undergo cyclization with hydrazine hydrate or phenylhydrazine to yield the corresponding pyrazoline derivatives. sphinxsai.comutm.my Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to higher yields and shorter reaction times. orientjchem.org

Table 1: Synthesis of Pyrazoline Derivatives from Furan-Based Chalcones

Chalcone Precursor (from 2-Acetylfuran)ReagentProductReference
1-(Furan-2-yl)-3-phenylprop-2-en-1-oneHydrazine hydrate3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole orientjchem.org
1-(Furan-2-yl)-3-(4-chlorophenyl)prop-2-en-1-oneHydrazine hydrate3-(Furan-2-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole orientjchem.org
1-(Furan-2-yl)-3-phenylprop-2-en-1-onePhenylhydrazine1,5-Diphenyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole sphinxsai.com

This table is for illustrative purposes and showcases the general synthetic route from furan-based chalcones.

Formation of Thiazole (B1198619) Systems

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. ijper.orgorganic-chemistry.org this compound, being an α-chloroketone, is an ideal substrate for this transformation.

The reaction mechanism involves the initial S-alkylation of the thioamide or thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. This one-pot condensation provides a straightforward and efficient route to 2-aminothiazoles and other substituted thiazole derivatives bearing a furan moiety at the 4-position. The use of silica-supported tungstosilisic acid as a reusable catalyst has been reported to promote this reaction under environmentally benign conditions. nih.gov

Table 2: Hantzsch Thiazole Synthesis using α-Haloketones

α-HaloketoneThio-componentProductReference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazole organic-chemistry.org
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea2-Amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole nih.gov
This compound Thiourea2-Amino-4-(furan-2-yl)thiazole Predicted based on Hantzsch synthesis principles

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. nih.gov this compound possesses functionalities that make it a suitable candidate for the design of novel MCRs.

For instance, in a modified Hantzsch synthesis, an α-haloketone, a thiourea, and a substituted benzaldehyde can react in a one-pot procedure to generate highly functionalized thiazole derivatives. nih.gov In this context, this compound could serve as the α-haloketone component, leading to the formation of complex thiazoles with a furan substituent. The versatility of MCRs allows for the rapid generation of libraries of structurally diverse compounds for biological screening.

Strategies for Stereoselective Synthesis Utilizing the Compound

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. While specific examples of stereoselective reactions directly employing this compound are not abundant in the reviewed literature, its structural features offer potential for such applications.

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com For instance, the reduction of the carbonyl group in this compound using chiral reducing agents could lead to the formation of enantiomerically enriched α-chloroalcohols. These chiral building blocks could then be utilized in the synthesis of optically active molecules.

Furthermore, the furan ring can participate in asymmetric cycloaddition reactions, such as the Diels-Alder reaction, with chiral dienophiles or in the presence of chiral Lewis acid catalysts. The subsequent elaboration of the resulting cycloadducts would provide a route to stereochemically complex molecules. The development of such stereoselective transformations using this compound as a starting material represents a promising area for future research.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-(furan-2-yl)ethan-1-one?

The compound is typically synthesized via nucleophilic acyl substitution. For example, chloroacetyl chloride reacts with furan derivatives under controlled conditions. A reported procedure involves reacting furan-2-carbaldehyde with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) at 65°C for 5 hours, yielding ~45% after crystallization . Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of starting materials) and solvent selection (e.g., DMSO or THF).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1680 cm⁻¹ confirms the ketone group .
  • ¹H NMR : Signals at δ 3.53 ppm (dd, J = 9.6, 16.5 Hz) correspond to protons adjacent to the chloroacetone moiety, while furan protons appear as a multiplet at δ 6.5–7.5 ppm .
  • Mass Spectrometry : Molecular ion peaks at m/z 170.59 (C₈H₇ClO₂) validate the molecular weight .

Q. What safety precautions are necessary when handling this compound?

The compound is a lachrymator and corrosive. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse with water for 15 minutes and consult a physician. Transport under UN 2928 (toxic solid, corrosive) .

Q. How is crystallographic data for this compound analyzed?

X-ray diffraction with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves crystal structures. For example, colorless crystals with space group P2₁/c and unit cell parameters a = 8.21 Å, b = 11.03 Å, c = 14.56 Å confirm molecular packing .

Advanced Research Questions

Q. How can orthogonal experimental design optimize the synthesis yield?

A 4-factor, 4-level orthogonal test (Table 1) identifies optimal conditions:

FactorLevel 1Level 2Level 3
Molar ratio1:11:1.21:1.3
Temperature (°C)606570
Time (h)456
The highest yield (98.4%) is achieved at 65°C for 5 hours with a 1:1.3 molar ratio .

Q. How to resolve contradictions in NMR data for derivatives?

Discrepancies in proton splitting (e.g., δ 3.53 ppm vs. δ 3.60 ppm) may arise from solvent polarity or impurities. Use deuterated solvents (e.g., DMSO-d₆) and gradient NMR to enhance resolution. Cross-validate with HSQC and HMBC for connectivity .

Q. What computational methods predict reactivity in furan-containing ketones?

Density Functional Theory (DFT) calculates electrophilic reactivity at the α-carbon (chloroacetone moiety) and furan ring. Molecular docking (e.g., AutoDock Vina) assesses interactions with biological targets, such as enzyme active sites .

Q. How do substituents affect the compound’s stability and bioactivity?

Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, increasing reactivity in nucleophilic substitutions. Furan’s aromaticity stabilizes intermediates but may reduce solubility. Compare with bromo analogs (e.g., 2-Bromo-1-(furan-2-yl)ethan-1-one) to evaluate halogen effects on antibacterial activity .

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